molecular formula C8H7ClO2 B072141 5'-Chloro-2'-hydroxyacetophenone CAS No. 1450-74-4

5'-Chloro-2'-hydroxyacetophenone

Cat. No. B072141
CAS RN: 1450-74-4
M. Wt: 170.59 g/mol
InChI Key: XTGCUDZCCIRWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

5'-Chloro-2'-hydroxyacetophenone can be synthesized by a series of chemical reactions starting with the reaction of a hydrochloric acid–formaldehyde mixture with 2'-hydroxyacetophenone to produce 5'-chloromethyl-2'-hydroxyacetophenone. This intermediate then reacts with N-methylaniline, in the presence of sodium bicarbonate in tetrahydrofuran, to form 5′-(N-methyl-N-phenylaminomethyl)-2′-hydroxyacetophenone. Further reactions can lead to various complex compounds, demonstrating the chemical versatility of the starting material (Ourari et al., 2014).

Molecular Structure Analysis

The molecular structure and conformational changes of 5-chloro-3-nitro-2-hydroxyacetophenone have been studied using UV radiation-induced transformations in low-temperature argon matrices. This study highlights the flexibility and structural dynamics of the acetophenone derivatives under various conditions (Pagacz-Kostrzewa et al., 2023).

Chemical Reactions and Properties

The chemical properties of 5'-Chloro-2'-hydroxyacetophenone derivatives can be quite diverse. For example, the compound can act as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions, demonstrating its application in analytical chemistry. The reaction conditions such as the use of alcoholic solutions can significantly influence its reactivity and sensitivity (Banerji & Dey, 1958).

Physical Properties Analysis

The physical properties such as solubility, melting points, and boiling points of 5'-Chloro-2'-hydroxyacetophenone derivatives can be determined experimentally. However, these specific details are not provided in the current literature available and typically require direct laboratory analysis.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under different conditions, and interactions with other chemical entities, are important for understanding the behavior of 5'-Chloro-2'-hydroxyacetophenone. As indicated in the synthesis and chemical reactions, this compound can participate in a variety of chemical transformations, forming different products depending on the reaction conditions and agents involved. The sensitivity of its derivatives towards metal ions also indicates its potential in synthetic and analytical applications (Banerji & Dey, 1958).

Scientific Research Applications

  • Phototransformations in Low-Temperature Matrices : This compound undergoes conformational changes under UV radiation, with rotations of hydroxyl and acetyl groups observed. Phototransformations were studied using FT-IR measurements in argon matrices (Pagacz-Kostrzewa et al., 2023).

  • Intramolecular Hydrogen Bonding : X-ray diffraction studies have revealed insights into the steric effects on the properties of hydrogen bonds in this and similar compounds. Nuclear quadrupole resonance spectra have also been measured and interpreted (Filarowski et al., 2004).

  • Phase Transition Studies : X-ray diffraction has been used to investigate the crystal structures and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. Differential scanning calorimetry and other methods were employed to study a phase transition in one of the compounds at 138 K (Filarowski et al., 2006).

  • Electrochemical Studies in Coordination Compounds : This compound has been used in the synthesis of Schiff base ligands for electrochemical studies, particularly in the context of nickel(II) complexes. Such studies are crucial for understanding redox behavior and catalytic properties (Ourari et al., 2014).

  • Inorganic Analysis : It has been used as a colorimetric reagent for iron(III) and uranyl(II) ions, indicating its potential in analytical chemistry (Banerji & Dey, 1958).

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing its dust, fume, gas, mist, or vapors . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGCUDZCCIRWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162863
Record name 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-2'-hydroxyacetophenone

CAS RN

1450-74-4
Record name 5′-Chloro-2′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-hydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Chloro-2'-hydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloro-2-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-6-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 3
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 4
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
5'-Chloro-2'-hydroxyacetophenone

Citations

For This Compound
226
Citations
HM Ali, NF Kamalul Aripin, SW Ng - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
… The Schiff base was synthesized by the condensation of 4-nitrobenzoylhydrazine with 5-chloro-2-hydroxyacetophenone. Cadmium chloride hydrate (0.07 g, 0.32 mmol) dissolved in …
Number of citations: 6 scripts.iucr.org
JM Dance, MTP Gambardella, RHDA Santos… - Inorganica chimica …, 1989 - Elsevier
… from 5-Chloro-2-hydroxyacetophenone and Salicylhydrazide. X-ray Structure of Copper(H) (5-Chloro-2-hydroxyacetophenone-… of salicylhydrazide and 5-chloro-2-hydroxyacetophenone …
Number of citations: 15 www.sciencedirect.com
AK Maldhure, AS Aswar - Am. J. Pharm. Techn. Res, 2013 - academia.edu
… Therefore, a new unsymmetrical Schiff base ligand derived from ethylenediamine, o-hydroxyacetophenone and 5-chloro-2hydroxyacetophenone and its transition metal complexes are …
Number of citations: 4 www.academia.edu
VF ShuL'Gin, AN Gusev, VY Zub, GM Larin - Russian chemical bulletin, 2003 - Springer
ESR spectra of binuclear copper(ii) complexes with 2-hydroxy-5-methyl- and 5-chloro-2-hydroxyacetophenone acyldihydrazones (H 4 L) [Cu 2 L·2Py], in which the coordination …
Number of citations: 2 link.springer.com
R Martin - 2013 - books.google.com
… NO2 COCH3 -Preparation by reaction of nitric acid on the 5-chloro2-hydroxyacetophenone in acetic acid at room temperature [100,247,634], (98%) [247], (63%) [634]. -Preparation by …
Number of citations: 9 books.google.com
A Filarowski, A Koll, A Kochel, J Kalenik… - Journal of molecular …, 2004 - Elsevier
… An ORTEPIII diagram showing the molecular structure and atoms labeling scheme of the 5-chloro-2-hydroxyacetophenone. Displacement ellipsoids of the non-H atoms are shown at …
Number of citations: 36 www.sciencedirect.com
HM Ali, SNA Halim, P Subramaniam… - Malaysian Journal of …, 2006 - jummec.um.edu.my
… The new Nickel(II) and Cadmium(II) complexes have been prepared in ethanol by template condensation of 4-nitrobenzhydrazide, 5-chloro-2-hydroxyacetophenone and metal acetate …
Number of citations: 1 jummec.um.edu.my
B Eda, K Ito - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
… -2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-methyl-2-hydroxybenzaldehyde, p-chloroacetophenone, p-nitroacetophenone and 5-chloro-2-hydroxyacetophenone …
Number of citations: 22 www.journal.csj.jp
JP Brown, EB McCall - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
The synthesis of 4-chloro-2-hydroxyphenoxyacetic acid, a bacterial metabolite of 4-chlorophenoxyacetic acid, is described; the isomeric 5-chloro-2-hydroxyphenoxyacetic acid has been …
Number of citations: 17 pubs.rsc.org
MN Patel, RP Patel - 1976 - nopr.niscpr.res.in
… Complexes of Cu(I1) with bidentate Schiff bases derived from 5-chloro-2-hydroxyacetophenone and the amines like aniline, 0-, … from 5-chloro-2~hydroxyacetophenone …
Number of citations: 2 nopr.niscpr.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.